Cas no 2137798-96-8 (4-Quinazolinamine, 2-ethyl-7-methyl-)

2-エチル-7-メチル-4-キナゾリンアミンは、キナゾリン骨格を有する有機化合物であり、医薬品中間体や生物活性物質の合成において重要な役割を果たします。その分子構造は、特定の酵素や受容体に対する選択的な相互作用が可能であり、創薬研究におけるリード化合物としての潜在性を有しています。特に、キナゾリン誘導体は抗腫瘍活性や抗炎症活性を示すことが報告されており、本化合物もそれらの分野での応用が期待されます。高い純度と安定性を特徴とし、精密有機合成における信頼性の高い試薬として利用可能です。

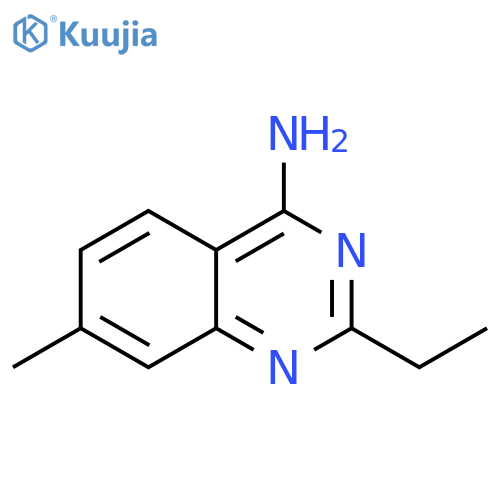

2137798-96-8 structure

商品名:4-Quinazolinamine, 2-ethyl-7-methyl-

CAS番号:2137798-96-8

MF:C11H13N3

メガワット:187.241021871567

CID:5259755

4-Quinazolinamine, 2-ethyl-7-methyl- 化学的及び物理的性質

名前と識別子

-

- 4-Quinazolinamine, 2-ethyl-7-methyl-

-

- インチ: 1S/C11H13N3/c1-3-10-13-9-6-7(2)4-5-8(9)11(12)14-10/h4-6H,3H2,1-2H3,(H2,12,13,14)

- InChIKey: DOQIWSWDVKYNPU-UHFFFAOYSA-N

- ほほえんだ: N1=C2C(C=CC(C)=C2)=C(N)N=C1CC

4-Quinazolinamine, 2-ethyl-7-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-388366-0.25g |

2-ethyl-7-methylquinazolin-4-amine |

2137798-96-8 | 0.25g |

$1117.0 | 2023-03-02 | ||

| Enamine | EN300-388366-2.5g |

2-ethyl-7-methylquinazolin-4-amine |

2137798-96-8 | 2.5g |

$2379.0 | 2023-03-02 | ||

| Enamine | EN300-388366-10.0g |

2-ethyl-7-methylquinazolin-4-amine |

2137798-96-8 | 10.0g |

$5221.0 | 2023-03-02 | ||

| Enamine | EN300-388366-0.05g |

2-ethyl-7-methylquinazolin-4-amine |

2137798-96-8 | 0.05g |

$1020.0 | 2023-03-02 | ||

| Enamine | EN300-388366-0.1g |

2-ethyl-7-methylquinazolin-4-amine |

2137798-96-8 | 0.1g |

$1068.0 | 2023-03-02 | ||

| Enamine | EN300-388366-1.0g |

2-ethyl-7-methylquinazolin-4-amine |

2137798-96-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-388366-5.0g |

2-ethyl-7-methylquinazolin-4-amine |

2137798-96-8 | 5.0g |

$3520.0 | 2023-03-02 | ||

| Enamine | EN300-388366-0.5g |

2-ethyl-7-methylquinazolin-4-amine |

2137798-96-8 | 0.5g |

$1165.0 | 2023-03-02 |

4-Quinazolinamine, 2-ethyl-7-methyl- 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

2137798-96-8 (4-Quinazolinamine, 2-ethyl-7-methyl-) 関連製品

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬